Ethyl 3-(2-chloro-4-fluoroanilino)-2-cyanoprop-2-enoate
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Overview
Description
Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate is an organic compound that belongs to the class of enones This compound is characterized by the presence of a cyano group, a chloro-fluorophenyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate typically involves the reaction of 2-chloro-4-fluoroaniline with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the aniline attacks the cyano group of the ethyl cyanoacetate, leading to the formation of the desired product. Commonly used bases for this reaction include sodium ethoxide or potassium carbonate, and the reaction is typically carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the double bond in the enone structure.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or saturated compounds .
Scientific Research Applications
Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(3-chloro-4-fluorophenyl)amino]acetate
- 3-(2-Chloro-4-fluorophenyl)-2-cyanoprop-2-enoic acid
- 2-(2-Chloro-4-fluorophenyl)amino-3-cyanopropanoic acid
Uniqueness
Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the phenyl ring enhances its potential for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C12H10ClFN2O2 |
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Molecular Weight |
268.67 g/mol |
IUPAC Name |
ethyl 3-(2-chloro-4-fluoroanilino)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)8(6-15)7-16-11-4-3-9(14)5-10(11)13/h3-5,7,16H,2H2,1H3 |
InChI Key |
LZOSDKFWEZPOPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)F)Cl)C#N |
Origin of Product |
United States |
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